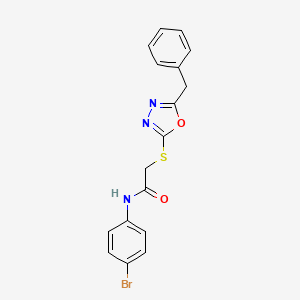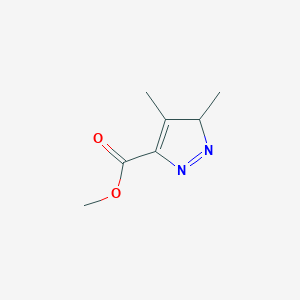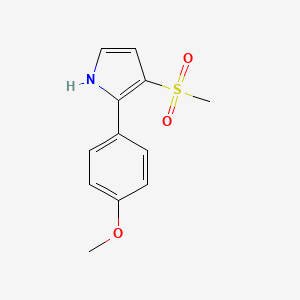![molecular formula C12H10BrN3O B11773963 2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11773963.png)
2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities and synthetic versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the desired pyrazolopyrazine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as ethanol, methanol, or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the pyrazolopyrazine ring system.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with significant biological activity.
[1,2,4]triazolo[4,3-a]pyrazine: Studied for its potential as a kinase inhibitor.
Uniqueness
2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound for research and development in multiple scientific fields .
Propiedades
Fórmula molecular |
C12H10BrN3O |
|---|---|
Peso molecular |
292.13 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C12H10BrN3O/c13-9-4-2-1-3-8(9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17) |
Clave InChI |
JEWLMOBOZJZUFM-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=CC(=N2)C3=CC=CC=C3Br)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B11773883.png)





![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)


![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)

![[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)


